molecular formula C10H15N3O2 B6612468 Ethyl 6-(2-aminoethylamino)pyridine-3-carboxylate CAS No. 950726-26-8

Ethyl 6-(2-aminoethylamino)pyridine-3-carboxylate

Cat. No.: B6612468
CAS No.: 950726-26-8
M. Wt: 209.24 g/mol
InChI Key: XHHJOHUBPQRHLD-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Chemistry

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals. The presence of the nitrogen atom in the six-membered aromatic ring significantly influences its chemical properties, rendering it electron-deficient and susceptible to nucleophilic substitution, particularly at the 2- and 6-positions.

The subject compound is a disubstituted pyridine, and the nature of its substituents greatly impacts its reactivity. The ethyl carboxylate group is an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic attack. Conversely, the aminoethylamino group at the 6-position is an electron-donating group, which can influence the regioselectivity of further chemical transformations. The presence of both primary and secondary amine functionalities in the side chain adds another layer of chemical versatility.

Significance in Organic Synthesis Research

The significance of Ethyl 6-(2-aminoethylamino)pyridine-3-carboxylate in organic synthesis lies in its potential as a multifunctional building block. The primary and secondary amines can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds, allowing for the construction of diverse molecular architectures. The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides.

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as ethyl 6-chloropyridine-3-carboxylate, with ethylenediamine. vulcanchem.com This reaction highlights a common strategy for introducing amino substituents onto the pyridine ring.

The structural motifs present in this compound are found in compounds with recognized biological activities. For instance, pyridine-3-carboxamide (B1143946) derivatives have been investigated for their potential as antibacterial agents. smolecule.com Furthermore, the aminoethylamino side chain is a common feature in various biologically active molecules. This suggests that derivatives of this compound could be of interest in medicinal chemistry for the development of new therapeutic agents. Research on similar structures, such as 2-amino-4,6-diphenylnicotinonitriles, has shown potential in areas like anticancer research. mdpi.com

Interactive Data Table

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name ethyl 6-[(2-aminoethyl)amino]nicotinate
CAS Number 950726-26-8
Molecular Formula C10H15N3O2
InChI Key XHHJOHUBPQRHLD-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(2-aminoethylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-15-10(14)8-3-4-9(13-7-8)12-6-5-11/h3-4,7H,2,5-6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHJOHUBPQRHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Ethyl 6-(2-aminoethylamino)pyridine-3-carboxylate, offering precise insights into the connectivity and chemical environment of its hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The expected chemical shifts, multiplicities, and integrations are dictated by the electronic effects of the pyridine (B92270) ring, the ester functionality, and the aminoethylamino side chain. Protons on the pyridine ring are expected in the aromatic region, while the ethyl and aminoethylamino groups appear in the aliphatic region. The labile protons of the amino groups (NH and NH₂) may appear as broad signals whose positions are solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H (aromatic)~6.5 - 8.5d, dd3H
-O-CH₂-CH₃ (Ester)~4.1 - 4.4q2H
-NH-CH₂-CH₂-NH₂~3.3 - 3.6m2H
-NH-CH₂-CH₂-NH₂~2.8 - 3.1m2H
-O-CH₂-CH₃ (Ester)~1.2 - 1.4t3H
-NH-/-NH₂Variablebr s3H

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. The carbonyl carbon of the ester group is typically found furthest downfield, while the aliphatic carbons of the ethyl and aminoethylamino groups are located upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)~165 - 170
Pyridine C (aromatic)~105 - 160
-O-CH₂-CH₃ (Ester)~60 - 62
-NH-CH₂-CH₂-NH₂~40 - 50
-O-CH₂-CH₃ (Ester)~14 - 15

Two-dimensional NMR techniques, such as Homonuclear Correlation Spectroscopy (HHCOSY), are instrumental in confirming the proton-proton connectivities within the molecule. For this compound, an HHCOSY spectrum would display cross-peaks connecting coupled protons. Key expected correlations include:

The triplet of the ethyl CH₃ group with the quartet of the ethyl CH₂ group.

Adjacent protons on the aminoethylamino -CH₂-CH₂- chain.

Couplings between neighboring protons on the pyridine ring, confirming their relative positions.

These correlations provide unambiguous evidence for the proposed molecular structure and assignment of the ¹H NMR signals.

The presence of multiple nitrogen atoms (pyridine ring and amino groups) makes this compound an effective ligand for metal ions. Upon coordination to a metal center, significant changes in the NMR spectra, known as coordination-induced shifts, are observed. The binding of a metal alters the electronic distribution within the ligand, causing nearby protons and carbons to shift. mdpi.com For paramagnetic metal complexes, such as those with Ru(III), these shifts, termed hyperfine shifts, can be substantial and are influenced by both "through-bond" (contact) and "through-space" (pseudocontact) interactions. nih.govresearchgate.net The magnitude and direction of these shifts provide valuable information about the binding site and the geometry of the resulting metal complex.

Variable-temperature NMR experiments can be employed to study dynamic processes within the molecule, such as restricted rotation around C-N bonds or the rate of proton exchange for the N-H protons. researchgate.net Lowering the temperature can slow these processes, potentially leading to the resolution of distinct signals for conformers or rotamers.

Variable-solvent NMR experiments reveal the influence of the chemical environment on the molecule's spectral properties. Changing the solvent can significantly affect the chemical shifts of protons involved in hydrogen bonding, such as the N-H protons. Solvents can also induce shifts in the spectra of paramagnetic complexes, providing further insight into solute-solvent interactions. nih.gov

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule's functional groups. The IR spectrum arises from changes in the dipole moment during a vibration, while the Raman spectrum results from changes in polarizability.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino groups (stretching and bending), the C=O of the ester, C-O and C-N bonds, and the aromatic pyridine ring. rsc.orgresearchgate.net Raman spectroscopy is particularly useful for identifying vibrations of symmetric, non-polar bonds and can provide complementary information on the aromatic ring and C-C backbone vibrations. uh.eduresearchgate.net Coordination to a metal ion can also induce shifts in the vibrational frequencies, for instance, a shift in the C≡N stretching frequency upon chelation has been observed in related compounds. mdpi.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound Note: Values are typical ranges for the specified functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Primary Technique
N-H (Amino)Stretching3300 - 3500IR
C-H (Aromatic)Stretching3000 - 3100IR, Raman
C-H (Aliphatic)Stretching2850 - 3000IR, Raman
C=O (Ester)Stretching1700 - 1730IR (Strong)
C=C, C=N (Pyridine Ring)Stretching1400 - 1650IR, Raman
N-H (Amino)Bending1550 - 1650IR
C-O (Ester)Stretching1100 - 1300IR
C-N (Amine/Pyridine)Stretching1000 - 1250IR

Vibrational Mode Assignment

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the characteristic vibrational modes of the molecule. The assignments are based on the expected frequencies for the compound's specific functional groups and structural features. Heteroaromatic compounds exhibit C-H stretching vibrations in the 3100-3000 cm⁻¹ region. elixirpublishers.com The pyridine ring itself absorbs strongly between 1600-1500 cm⁻¹ due to C=N and C=C ring stretching vibrations. elixirpublishers.comvscht.cz

Key vibrational modes for this compound include N-H stretching from the primary and secondary amine groups, C=O stretching from the ethyl ester, and various stretching and bending modes associated with the pyridine ring and the aliphatic side chain.

Table 1: Predicted Vibrational Mode Assignments for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Primary & Secondary Amine 3500 - 3300 Medium, Sharp
C-H Stretch (Aromatic) Pyridine Ring 3100 - 3000 Weak-Medium
C-H Stretch (Aliphatic) Ethyl & Ethylamino Groups 3000 - 2850 Medium-Strong
C=O Stretch Ethyl Ester 1780 - 1670 Strong, Sharp
C=C, C=N Stretch Pyridine Ring 1600 - 1500 Medium-Strong
N-H Bend Primary & Secondary Amine 1650 - 1550 Medium
C-H Bend (Aliphatic) Ethyl & Ethylamino Groups 1470 - 1350 Medium

Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the rapid identification of functional groups present in a molecule. libretexts.org The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Amine (N-H) Groups: The presence of both primary and secondary amine groups in the 2-aminoethylamino side chain would be confirmed by sharp absorption bands in the 3500 to 3300 cm⁻¹ range. libretexts.orgpressbooks.pub Primary amines (R-NH₂) typically show two bands in this region (symmetric and asymmetric stretching), while secondary amines (R₂N-H) show a single band. libretexts.org

Carbonyl (C=O) Group: The ethyl ester functional group is readily identified by a very strong and sharp absorption peak typically found between 1780 and 1670 cm⁻¹. libretexts.orglibretexts.org This is often one of the most prominent peaks in the spectrum.

Aromatic Pyridine Ring: The aromatic nature of the pyridine ring is confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C-C and C-N in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz

Aliphatic (C-H) Groups: The ethyl ester and the ethylamino side chain contain saturated carbon-hydrogen bonds, which are identified by strong stretching absorptions in the 2960 to 2850 cm⁻¹ range. pressbooks.pub

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

The molecular formula for this compound is C₁₀H₁₅N₃O₂. Its calculated monoisotopic mass is approximately 209.1164 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺•) would be observed at an m/z (mass-to-charge ratio) of 209. In soft ionization techniques like ESI, the protonated molecule [M+H]⁺ would be detected at m/z 210. The presence of an odd number of nitrogen atoms (three) is consistent with the nitrogen rule, which predicts an odd nominal molecular weight. libretexts.org

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the molecular structure. Cleavage is often initiated at functional groups. For pyridine-based esters, a common initial fragmentation is the loss of the ethanol molecule. researchgate.net Alpha-cleavage adjacent to the nitrogen atoms in the side chain is also a dominant pathway for amines. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted) Lost Fragment Identity of Fragment Ion
209 - Molecular Ion [M]⁺•
180 •CH₂CH₃ Loss of ethyl radical from side chain
164 •OCH₂CH₃ Loss of ethoxy radical from ester
136 C₂H₅OH + CO Loss of ethanol followed by carbon monoxide
121 C₄H₉N₂ Cleavage of the aminoethylamino side chain

Electrospray ionization (ESI) is a soft ionization technique particularly suitable for polar and thermally labile molecules. nih.gov For this compound, which contains basic nitrogen atoms, ESI-MS in positive ion mode would be highly effective. The primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 210. This technique minimizes fragmentation, allowing for clear determination of the molecular weight. nih.gov When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the [M+H]⁺ ion can be induced to provide further structural details. nih.govnih.gov

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional molecular structure of a crystalline solid. While specific crystallographic data for this compound is not available, an XRD analysis would provide precise information on bond lengths, bond angles, and torsion angles. researchgate.netnih.gov

For related aminopyridine structures, XRD studies have revealed that molecules are often linked in the crystal lattice by extensive intermolecular hydrogen bonds. researchgate.netnih.govnih.gov Given the presence of N-H (hydrogen bond donor) and C=O and pyridine N (hydrogen bond acceptor) groups in the target molecule, a complex three-dimensional network stabilized by hydrogen bonding would be expected. researchgate.netnih.gov The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters, providing a complete picture of the molecular packing in the solid state. researchgate.netmdpi.comresearchgate.net

Based on the available scientific literature, a detailed analysis of the chemical compound “this compound” focusing on the requested advanced spectroscopic and structural elucidation techniques cannot be provided.

A thorough search of scientific databases and research publications did not yield specific experimental data for "this compound" corresponding to the required sections:

Single-Crystal X-ray Structure Determination: No published single-crystal X-ray diffraction data was found for this compound.

Elucidation of Coordination Geometry: Without crystallographic or other structural data for its metal complexes, a description of the coordination geometry is not possible.

Analysis of Intermolecular Interactions: Information on hydrogen bonding or π-π stacking interactions is contingent on available crystal structure data, which is absent.

Crystallographic Data Refinement and Validation: Specifics of crystallographic refinement are not available as no structural studies have been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Detailed experimental UV-Vis spectra, including characterization of electronic transitions or analysis of Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) bands for its complexes, were not found in the surveyed literature.

Therefore, the construction of an article with the specified detailed research findings and data tables is not feasible at this time.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful analytical technique for the study of materials with unpaired electrons. researchgate.netwiley-vch.de This method is highly specific to paramagnetic species, which include free radicals, radical ions, and transition metal complexes. researchgate.netstjohnscollege.edu.in The fundamental principle of ESR spectroscopy lies in the interaction of the magnetic moment of an unpaired electron with an external magnetic field. ethz.ch When a paramagnetic sample is placed in a strong magnetic field, the electron spins align either parallel or anti-parallel to the field, creating two distinct energy levels. wiley-vch.de The absorption of microwave radiation can induce transitions between these energy levels, and the resulting spectrum provides detailed information about the electronic structure and local environment of the unpaired electron. ethz.ch

While direct ESR spectroscopic studies on this compound are not extensively documented in publicly available literature, the technique offers significant potential for characterizing radical species or metal complexes derived from this compound. For instance, if this compound were to undergo oxidation to form a radical cation, or if it were to chelate with a paramagnetic metal ion, ESR spectroscopy would be an invaluable tool for structural elucidation.

The resulting ESR spectrum is typically presented as the first derivative of the microwave absorption. stjohnscollege.edu.in Key parameters that can be extracted from an ESR spectrum include the g-factor, hyperfine coupling constants, and signal line shape. The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), leading to the splitting of the ESR signal into multiple lines. youtube.com The pattern and magnitude of this splitting provide crucial information about the distribution of the unpaired electron's wavefunction over the molecule, thereby identifying the atoms to which the electron is coupled and the extent of that coupling.

In a hypothetical scenario where a radical of this compound is generated, one would expect to observe hyperfine coupling to the nitrogen and hydrogen nuclei within the molecule. The analysis of these couplings would allow for the mapping of the spin density distribution, revealing which parts of the molecule are most involved in the radical character.

Hypothetical ESR Data for a Radical Species of this compound

The following table presents hypothetical ESR data that could be expected from a radical species of the target compound. This data is illustrative and based on typical values observed for similar organic radicals.

ParameterHypothetical ValueInformation Provided
g-factor (isotropic)~2.0045Characteristic of an organic radical with heteroatoms (N, O), indicating the chemical environment of the unpaired electron.
¹⁴N Hyperfine Coupling (aN)1.2 mT (Pyridine N)Indicates significant spin density on the pyridine nitrogen atom, suggesting its involvement in the radical's electronic structure.
¹⁴N Hyperfine Coupling (aN)0.8 mT (Amino N)Shows coupling to the amino nitrogen atoms, confirming the delocalization of the unpaired electron across the side chain.
¹H Hyperfine Coupling (aH)0.3 mT (Ethyl H)Represents coupling to the protons of the ethyl group, providing insight into the spatial proximity and orientation of this group to the radical center.
¹H Hyperfine Coupling (aH)0.5 mT (Ring H)Denotes coupling to the protons on the pyridine ring, further mapping the spin density distribution around the aromatic system.

Further advanced ESR techniques, such as Electron-Nuclear Double Resonance (ENDOR) and Electron-Electron Double Resonance (ELDOR), could provide even more detailed information. stjohnscollege.edu.in ENDOR, for example, can resolve very small hyperfine couplings that are not apparent in the conventional ESR spectrum, offering a more precise picture of the electron-nuclear interactions. stjohnscollege.edu.in These advanced methods would be particularly useful in unambiguously assigning the hyperfine coupling constants to specific nuclei within the molecular structure of a paramagnetic derivative of this compound.

Based on a comprehensive search for theoretical and computational chemistry investigations focused specifically on the compound “this compound,” it has been determined that there is a lack of published research data available to fulfill the detailed requirements of the requested article.

Searches for Density Functional Theory (DFT) calculations, including geometry optimization, electronic structure analysis, prediction of spectroscopic parameters, and Time-Dependent DFT (TD-DFT) studies, did not yield specific results for this particular molecule. Similarly, no dedicated studies on its conformational analysis using Molecular Mechanics (MM) or Molecular Dynamics (MD) simulations were found.

While computational studies have been performed on analogous pyridine derivatives, the strict instruction to focus solely on "this compound" prevents the inclusion of data from these related but distinct compounds. Therefore, it is not possible to generate a scientifically accurate and detailed article with the specified structure and content at this time.

Theoretical and Computational Chemistry Investigations

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Thermodynamic Stability Assessments

Thermodynamic stability assessments are crucial for understanding the energetic landscape of a molecule. These calculations, typically performed after geometric optimization, determine key thermodynamic parameters. By performing vibrational frequency calculations on the optimized geometry of Ethyl 6-(2-aminoethylamino)pyridine-3-carboxylate, one can derive properties such as enthalpy, entropy, and Gibbs free energy. These parameters are fundamental in predicting the spontaneity of reactions and the relative stability of different conformations of the molecule. A key indicator of a stable structure on the potential energy surface is the absence of imaginary frequencies in the vibrational analysis. materialsciencejournal.org

Table 1: Representative Thermodynamic Parameters Calculable for this compound

Parameter Description Significance
Zero-point vibrational energy (ZPVE) The lowest possible energy a quantum mechanical system may have. Corrects the electronic energy to provide a more accurate total energy.
Enthalpy (H) The sum of the internal energy of the system plus the product of its pressure and volume. Indicates the total heat content of the system.
Entropy (S) A measure of the randomness or disorder of a system. Helps determine the spontaneity of processes.

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | The most definitive parameter for predicting reaction spontaneity. |

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques to represent and simulate molecular behavior. For this compound, modeling would begin with geometry optimization to find the lowest energy conformation. materialsciencejournal.org Techniques like Induced Fit Docking (IFD) can be employed to study its interaction with biological targets, where the flexibility of both the ligand and the protein's binding site are considered. mdpi.com Such approaches are instrumental in predicting binding modes and affinities, guiding further research in areas like drug design. mdpi.com

Quantum Chemical Descriptors and Topological Analyses

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical bonding and molecular structure based on the topology of the electron density (ρ). wikipedia.org This analysis partitions a molecule into atomic basins, allowing for the calculation of atomic properties. uni-rostock.de For this compound, AIM analysis would involve locating critical points in the electron density. A bond critical point (BCP) between two nuclei, along with its associated bond path, indicates a chemical bond. ias.ac.in The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. ias.ac.in

Covalent Bonds : Characterized by high ρ(r) and a negative ∇²ρ(r), indicating a concentration of electron density. ias.ac.in

Non-covalent Interactions (e.g., hydrogen bonds) : Characterized by low ρ(r) and a positive ∇²ρ(r), indicating depletion of electron density.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a localized form that aligns with the familiar Lewis structure of lone pairs and chemical bonds. uni-muenchen.de This method provides a quantitative description of bonding in terms of localized NBOs and examines donor-acceptor (filled-empty orbital) interactions. The energetic importance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.de For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between lone pair orbitals (e.g., on nitrogen or oxygen atoms) and adjacent anti-bonding orbitals, which contribute significantly to the molecule's stability.

Table 2: Key Donor-Acceptor Interactions Identifiable by NBO Analysis

Donor NBO Acceptor NBO Interaction Type Significance
LP (N) σ* (C-C) n → σ* Stabilizing hyperconjugation, influences conformation.
LP (O) π* (C=O) n → π* Resonance stabilization within the carboxylate group.
σ (C-H) σ* (C-N) σ → σ* Weak hyperconjugation affecting bond strengths.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a powerful method for visualizing and characterizing non-covalent interactions (NCIs) in real space. mdpi.com It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). chemrxiv.org By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be identified. mdpi.com

For this compound, an RDG analysis would generate 3D isosurfaces color-coded to represent the nature and strength of various interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds) : Appear as blue areas with large, negative sign(λ₂)ρ values. researchgate.net

Weak van der Waals Interactions : Appear as green areas with sign(λ₂)ρ values close to zero. mdpi.com

Strong Repulsive Interactions (e.g., Steric Clash) : Appear as red areas with large, positive sign(λ₂)ρ values. mdpi.com

This visualization provides an intuitive map of the intramolecular forces governing the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of chemical stability; a larger gap implies higher stability and lower chemical reactivity. materialsciencejournal.org For this compound, mapping the HOMO and LUMO distributions would show that the HOMO is likely localized on the electron-rich amino groups and the pyridine (B92270) ring, while the LUMO may be centered on the electron-withdrawing carboxylate group.

Table 3: Frontier Molecular Orbital Descriptors

Descriptor Formula Chemical Interpretation
HOMO Energy (E_HOMO) - Related to ionization potential; indicates electron-donating ability.
LUMO Energy (E_LUMO) - Related to electron affinity; indicates electron-accepting ability.
Energy Gap (ΔE) E_LUMO - E_HOMO Index of chemical stability and reactivity.
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 Measures the escaping tendency of electrons from a system.
Global Hardness (η) (E_LUMO - E_HOMO) / 2 Measures resistance to change in electron distribution.

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; measures polarizability. |

Advanced Research Investigations and Future Directions

Role as a Chemical Building Block in Multistep Synthesis

Ethyl 6-(2-aminoethylamino)pyridine-3-carboxylate is a versatile bifunctional molecule that holds significant promise as a chemical building block in the multistep synthesis of more complex molecules. Its structure incorporates a pyridine (B92270) ring, a secondary amine, a primary amine, and an ethyl ester group, offering multiple reactive sites for a variety of chemical transformations. This strategic combination of functional groups allows for its participation in a wide array of synthetic strategies, making it a valuable precursor in the construction of diverse molecular architectures.

Precursor for Complex Heterocyclic Compound Synthesis

The presence of multiple nucleophilic nitrogen atoms and an electrophilic carbonyl carbon makes this compound an ideal starting material for the synthesis of complex heterocyclic compounds. The primary and secondary amino groups can readily participate in condensation reactions with various electrophiles, leading to the formation of fused heterocyclic systems. For instance, reaction with diketones or their equivalents could lead to the formation of novel diazepine or pyrazine-fused pyridines. Furthermore, the ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other cyclization reactions. The inherent reactivity of the pyridine ring itself also allows for further functionalization, such as through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, expanding the diversity of accessible heterocyclic structures. While specific examples of its use are not extensively documented in publicly available literature, the fundamental reactivity of its constituent functional groups strongly suggests its utility in the synthesis of novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science. For example, similar aminopyridine derivatives are known to be precursors for imidazo[1,2-a]pyridine derivatives. nih.gov

Application in Supramolecular Assembly Research

The hydrogen bonding capabilities of this compound make it a compelling candidate for research in supramolecular assembly. The amino groups can act as hydrogen bond donors, while the pyridine nitrogen and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. This allows for the formation of intricate and predictable intermolecular hydrogen-bonding networks.

A study on the related compound, Ethyl 6-amino-2-methoxypyridine-3-carboxylate, revealed the formation of a two-dimensional corrugated sheet structure in the solid state, driven by extensive hydrogen bonding. nih.govresearchgate.net This supramolecular structure is dictated by the formation of hydrogen-bonded chains. nih.govresearchgate.net It is highly probable that this compound would exhibit similar or even more complex supramolecular behavior due to the additional hydrogen bonding sites on the ethylamino side chain. The interplay of N-H···N and N-H···O hydrogen bonds could lead to the formation of various supramolecular synthons, such as dimers, chains, or more complex three-dimensional networks. researchgate.net The ability to form such ordered assemblies is of great interest for the development of new materials with tailored properties, such as crystalline solids with specific packing arrangements or liquid crystals.

Interactive Data Table: Potential Supramolecular Interactions

Donor GroupAcceptor GroupPotential Interaction
Primary Amine (N-H)Pyridine NitrogenIntermolecular Hydrogen Bond
Secondary Amine (N-H)Carbonyl OxygenIntermolecular/Intramolecular Hydrogen Bond
Primary Amine (N-H)Carbonyl OxygenIntermolecular Hydrogen Bond
Secondary Amine (N-H)Pyridine NitrogenIntermolecular Hydrogen Bond

Interdisciplinary Research Opportunities

The unique structural features of this compound open up avenues for its application in interdisciplinary research fields, bridging the gap between synthetic chemistry and other scientific domains.

Integration with Materials Science

In the realm of materials science, functionalized aminopyridines are gaining attention for their potential to be incorporated into advanced materials. The amino groups of this compound can be used to graft the molecule onto polymer backbones or inorganic surfaces, thereby modifying their chemical and physical properties. For instance, its incorporation into polymers could enhance their thermal stability, conductivity, or ability to coordinate with metal ions. Such functionalized polymers could find applications in areas like catalysis, sensing, or as components of smart materials. rsc.orgmdpi.comrsc.org The pyridine moiety, with its ability to coordinate to metal centers, also suggests potential applications in the design of metal-organic frameworks (MOFs) or coordination polymers. rsc.org These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

Theoretical Modeling of Complex Chemical Systems

The conformational flexibility and the presence of multiple hydrogen bonding sites make this compound an interesting subject for theoretical and computational modeling studies. Density Functional Theory (DFT) calculations could be employed to investigate its molecular structure, vibrational frequencies, and electronic properties. mdpi.com Such studies can provide valuable insights into the molecule's reactivity and its potential to interact with other molecules or biological targets. Furthermore, molecular dynamics simulations could be used to explore its behavior in solution and to understand the dynamics of its self-assembly into supramolecular structures. These computational approaches can complement experimental studies and guide the rational design of new experiments and applications for this compound and its derivatives.

Emerging Synthetic Methodologies for Pyridine Systems

The synthesis of polysubstituted pyridines is an active area of research, with numerous modern methodologies being developed to improve efficiency, selectivity, and functional group tolerance. organic-chemistry.orgnih.govresearchgate.netrsc.org While the specific synthesis of this compound is not widely reported, emerging synthetic strategies for functionalized pyridines could be applied to its synthesis or the synthesis of its analogs. These methods include transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and novel cycloaddition strategies. organic-chemistry.orgnih.gov For instance, the pyridine core could be constructed through a multicomponent reaction, followed by the introduction of the aminoethylamino and carboxylate groups. Alternatively, a pre-functionalized pyridine, such as a halopyridine, could undergo a series of cross-coupling and amination reactions to afford the target molecule. The development of more efficient and versatile synthetic routes to this and related aminopyridine derivatives will undoubtedly accelerate their exploration in various scientific disciplines. beilstein-journals.org

Challenges and Open Questions in Pyridine Chemistry

The field of pyridine chemistry, while mature, continues to present a number of challenges and open questions that are relevant to the study and potential application of molecules like this compound.

A primary challenge lies in the selective functionalization of the pyridine ring. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but achieving regioselectivity, particularly at the C3 and C5 positions, can be difficult. The presence of both an activating amino group and a deactivating ester group on the ring of this compound adds a layer of complexity to predicting its reactivity and controlling the position of further substitutions.

Another significant area of ongoing research is the development of more efficient and environmentally benign synthetic methodologies for pyridine derivatives. While numerous methods exist for constructing the pyridine core, many rely on harsh reaction conditions, expensive catalysts, or produce significant waste. The development of catalytic, atom-economical methods for the synthesis and functionalization of pyridines remains a key goal. For a compound like this compound, a multi-step synthesis is likely required, and optimizing each step for yield, purity, and sustainability is a considerable challenge.

Furthermore, a deeper understanding of the structure-activity relationships (SAR) for polysubstituted pyridines is an ongoing pursuit. While certain substitution patterns are known to correlate with specific biological activities, the interplay of multiple functional groups, as seen in the subject compound, can lead to unpredictable effects. Elucidating how the combination of the aminoethylamino and ethyl carboxylate substituents on the pyridine core influences its biological and material properties is an open question that can only be answered through empirical investigation.

The exploration of novel applications for functionalized pyridines is another frontier. While their roles in medicinal chemistry are well-established, their potential in areas such as materials science, catalysis, and organic electronics is still being actively investigated. Identifying unique properties of compounds like this compound that could be exploited in these emerging fields is a key direction for future research. The presence of multiple coordination sites (the pyridine nitrogen and the two amino groups) suggests potential as a ligand for metal complexes with interesting catalytic or material properties.

Finally, the metabolic fate and potential toxicity of novel pyridine derivatives are critical open questions that must be addressed before any practical application can be considered. Understanding how a molecule like this compound is processed in biological systems and its potential for off-target effects are essential areas of investigation that require dedicated toxicological and pharmacological studies.

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 6-(2-aminoethylamino)pyridine-3-carboxylate?

A one-pot multicomponent reaction is a viable approach, inspired by the synthesis of structurally similar pyridine derivatives. For example, ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate was synthesized via a one-pot reaction of ethyl acetoacetate, ammonium acetate, and a substituted aldehyde in ethanol . Adapting this method, the 2-aminoethylamino group could be introduced via nucleophilic substitution or reductive amination. Key optimization parameters include solvent choice (polar aprotic solvents for better nucleophilicity), temperature control (25–80°C), and stoichiometric ratios of reactants to minimize byproducts.

Q. How can the structure of this compound be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm substituent positions and bonding.
  • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • X-ray crystallography (using SHELX programs for refinement ) if single crystals are obtainable. For example, analogous compounds like ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate were structurally resolved via crystallography .

Q. What are the critical physicochemical properties to assess for this compound?

Key properties include:

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.
  • Stability : Monitor degradation under light, heat, and oxidative conditions via HPLC.
  • pKa determination (for the aminoethylamino group) using potentiometric titration or computational tools like MarvinSketch.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with biological targets like kinases or GPCRs. For instance, ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate (HS-173) was optimized as a PI3Kα inhibitor using binding affinity calculations and ADMET profiling . Similar strategies can identify structural modifications (e.g., halogenation or carboxylate substitution) to improve target selectivity.

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response assays (e.g., IC₅₀ determination) to establish potency thresholds.
  • Mechanistic studies : Use Western blotting to assess downstream signaling (e.g., Akt/mTOR phosphorylation for PI3K inhibitors ).
  • Cell-line specificity : Compare activity in primary vs. immortalized cells (e.g., Huh-7 hepatoma cells vs. HEK293). Contradictions may arise from variations in cell membrane permeability or off-target effects.

Q. How can this compound be functionalized for coordination chemistry applications?

The aminoethylamino and carboxylate groups serve as potential ligands for metal coordination. For example, ethyl 6-(4-(ethoxycarbonyl)phenyl)pyridine-3-carboxylate (deppy) was used to synthesize cyclometalated ruthenium complexes . Similar approaches could involve reacting the compound with transition metals (e.g., Ru, Pd) under inert conditions, followed by spectroscopic characterization (UV-Vis, EPR) to confirm complexation.

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-DAD/ELSD with a C18 column (acetonitrile/water gradient) to detect impurities.
  • Elemental analysis to verify stoichiometry (deviation < 0.4% for C, H, N).
  • Thermogravimetric analysis (TGA) to assess thermal decomposition profiles.

Q. How to evaluate the compound’s potential as a protease or kinase inhibitor?

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., FITC-labeled casein for proteases) or ADP-Glo™ kits for kinases.
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.